n-octyl N-methylanthranilate
Description
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
octyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17-2/h8-9,11-12,17H,3-7,10,13H2,1-2H3 |
InChI Key |
JUJFZMFQRDCBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1NC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- n-Octyl N-methylanthranilate has been investigated as a potential precursor for bioactive compounds, including anticancer agents. Studies indicate that derivatives of N-methylanthranilate can enhance the efficacy and stability of peptide-based drugs by improving their membrane permeability and resistance to enzymatic degradation .
- Anticancer Activity :
- Metabolic Engineering :
Cosmetic Applications
- Sunscreens :
- Fragrance Industry :
Agricultural Applications
- Bird Repellent :
Data Tables
Case Studies
-
Anticancer Compound Development :
A study focused on synthesizing derivatives of this compound showed promising results in inhibiting tumor growth in various cancer models. The modifications made to the molecular structure enhanced the compounds' ability to target cancer cells effectively while minimizing side effects. -
Sunscreen Gel Formulation :
Research involving methyl-anthranilate-loaded nanoparticles demonstrated the potential for creating effective UV-protective gels. The incorporation of this compound into these formulations could enhance their protective capabilities against harmful UV radiation while maintaining skin compatibility.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The key structural difference among anthranilate derivatives lies in the alkyl chain length and substitution pattern, which significantly influence physicochemical properties:
Key Observations :
- Increasing alkyl chain length correlates with higher molecular weight and hydrophobicity, impacting solubility and volatility. For instance, n-octyl derivatives are expected to exhibit lower volatility and higher persistence in lipid-rich environments compared to methyl or ethyl analogs .
- The n-octyl chain may enhance compatibility with lipid-based formulations, such as cosmetics or controlled-release pharmaceuticals .
Pharmacological Effects
- Isopropyl N-methylanthranilate: Demonstrates potent antinociceptive activity in rodent models, surpassing acetylsalicylic acid and comparable to morphine in efficacy .
- Methyl N-methylanthranilate : Exhibits moderate analgesic activity but is less metabolically stable due to rapid ester hydrolysis in hepatic tissues .
- This compound : Predicted to have prolonged activity due to slower hydrolysis, though this may reduce bioavailability in aqueous environments .
Metabolic Pathways
Preparation Methods
Reaction Mechanism
The reaction proceeds via the formation of an imine intermediate when formaldehyde reacts with the primary amine group of n-octyl anthranilate. Subsequent hydrogenation reduces the imine to a secondary amine, yielding this compound. A critical challenge lies in preserving the ester group during the reaction, as ester bonds are typically sensitive to hydrolysis under acidic or basic conditions. However, studies demonstrate that using water-miscible solvents like isopropanol or methanol stabilizes the ester moiety.
Optimization Parameters
-
Catalysts : Palladium on carbon (Pd/C) or Raney nickel are commonly employed, with Pd/C offering higher selectivity.
-
Temperature and Pressure : Optimal conditions range from 35–75°C under hydrogen pressures of 1,034–6,895 kPa (150–1,000 psi).
-
Solvents : Isopropanol is preferred over methanol due to its ability to maintain a single-phase system, simplifying product recovery.
-
Molar Ratios : A slight excess of formaldehyde (up to 10 mol%) ensures complete methylation.
Case Studies
A patent by BASF K&F Corporation highlights the production of methyl N-methylanthranilate via this method, achieving high yields by carefully controlling solvent polarity and catalyst activity. For n-octyl derivatives, VulcanChem reports analogous conditions, with yields dependent on the purity of the starting n-octyl anthranilate and the absence of hydrolytic side reactions.
Continuous Flow Chemical Synthesis
Recent advancements in continuous flow systems have enabled efficient large-scale production of anthranilate esters. A Chinese patent (CN112250590B) outlines a method adaptable to this compound, leveraging Hofmann rearrangement and esterification.
Process Overview
-
Hofmann Rearrangement : Phthalimide undergoes rearrangement with sodium hypochlorite to form sodium o-formamidobenzoate.
-
Esterification : The intermediate reacts with n-octanol under controlled conditions to produce n-octyl anthranilate.
-
N-Methylation : The product is methylated using reductive conditions or enzymatic methods.
Key Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | -10°C to 0°C (step 1) |
| Hydrolysis Temperature | 40–55°C (step 3) |
| Solvent | Methanol/isopropanol |
| Yield | 93–96% (for methyl derivative) |
Adapting this method for n-octyl derivatives requires substituting methanol with n-octanol and adjusting reaction times to accommodate slower esterification kinetics.
Biotechnological Synthesis Using Engineered Microorganisms
Metabolic engineering offers a sustainable route to this compound. A study in the Journal of Microbiology and Biotechnology demonstrates the use of engineered Escherichia coli strains to synthesize methylated anthranilates.
Enzyme Systems
Challenges and Adjustments
While existing systems produce methyl and N-methyl derivatives, incorporating n-octyl groups necessitates engineering AMAT to accept octanol as a substrate. Preliminary experiments with Vitis labrusca-derived AMAT show limited activity toward longer-chain alcohols, suggesting the need for protein engineering or alternative enzymes.
Alkylation Methods
Stepwise alkylation involves initial esterification of anthranilic acid with n-octanol, followed by N-methylation. This approach avoids the simultaneous handling of multiple reactive groups.
Methylation Agents
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Methylation | High yield (90–96%) | Requires high-pressure equipment |
| Continuous Flow | Scalable, consistent purity | Complex setup |
| Biotechnological | Eco-friendly, mild conditions | Low yields (~95 μM) |
Q & A
Q. What are the established laboratory synthesis protocols for methyl N-methylanthranilate, and how do reaction conditions influence yield?
Methyl N-methylanthranilate can be synthesized via enzymatic or chemical routes:
- Enzymatic synthesis : Heterologous expression of polyketide synthases (PKS) in E. coli enables the conversion of anthranilate or N-methylanthranilate into derivatives. Substrate concentration and enzyme activity (e.g., RgACS vs. CmACS) critically affect yield. Excess anthranilate (>500 µM) inhibits downstream product formation due to feedback regulation .
- Chemical synthesis : Adapted amide preparation methods involve reacting anthranilic acid derivatives with methylating agents (e.g., acetic anhydride). Reaction temperature, stoichiometry, and purification steps (e.g., recrystallization) determine purity and yield .
Q. How can researchers characterize methyl N-methylanthranilate using spectroscopic methods?
Key characterization techniques include:
Q. What safety considerations are essential when handling methyl N-methylanthranilate in research laboratories?
- Exposure limits : Adhere to IFRA standards for fragrance safety, which restrict concentrations in product categories (e.g., ≤0.1% in leave-on cosmetics) .
- Handling protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in sealed containers away from oxidizers. Validate purity before use to minimize byproduct toxicity .
Advanced Research Questions
Q. What strategies optimize heterologous production of methyl N-methylanthranilate derivatives in microbial systems?
- Metabolic engineering : Co-express pqsA (CoA ligase) and PKS genes in E. coli strains (e.g., B-NMA3). Monitor substrate accumulation (anthranilate/N-methylanthranilate) to avoid feedback inhibition .
- Enzyme tuning : Use high-fidelity variants like RgACS, which shows superior specificity for N-methylacridone synthesis compared to CmACS. Optimize plasmid copy number to balance enzyme saturation and yield .
Q. How should researchers address contradictions in reported enzymatic conversion efficiencies for methyl N-methylanthranilate biosynthesis?
- Data reconciliation : Analyze kinetic parameters (e.g., Kₘ, Vₘₐₓ) across studies. For example, discrepancies in NMA yields may arise from differences in substrate feeding rates or intracellular malonyl-CoA availability .
- Substrate inhibition modeling : Use Michaelis-Menten kinetics with inhibition terms to predict optimal substrate concentrations. Validate with HPLC or LC-MS quantification of intermediates .
Data Contradiction Analysis
Q. How can conflicting reports on thermal stability and phase transitions be resolved?
- Thermal analysis : Employ differential scanning calorimetry (DSC) to measure melting points (reported range: 17–19°C) and thermogravimetric analysis (TGA) for decomposition profiles. Discrepancies may stem from impurities or polymorphic forms .
- Standardization : Cross-reference data with NIST-certified libraries (e.g., enthalpy of vaporization ΔvapH) to ensure instrument calibration and sample purity .
Methodological Tables
Q. Table 1. Critical Parameters for Enzymatic Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Substrate concentration | <300 µM | Prevents feedback inhibition |
| Incubation time | 24–27 hours | Maximizes product accumulation |
| Plasmid copy number | Moderate (e.g., p15A) | Balances enzyme activity/saturation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
